molecular formula C21H17N5O3S B2832308 3-[4-(4-Methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine CAS No. 496776-21-7

3-[4-(4-Methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine

Cat. No. B2832308
CAS RN: 496776-21-7
M. Wt: 419.46
InChI Key: DYQMZRHRTUBSJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[4-(4-Methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine” is a complex organic molecule that contains several functional groups and rings. It has a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. Attached to this triazole ring is a pyridine ring, a six-membered ring with five carbon atoms and one nitrogen atom. The molecule also contains methoxyphenyl and nitrophenyl groups, which are aromatic rings with methoxy (-OCH3) and nitro (-NO2) substituents, respectively .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The triazole ring could potentially be formed through a cyclization reaction involving a diazide and an alkene . The methoxyphenyl and nitrophenyl groups could be introduced through electrophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The electron-donating methoxy group and the electron-withdrawing nitro group would have significant effects on the electronic structure of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing and could make the aromatic ring more susceptible to nucleophilic attack. The methoxy group is electron-donating and could make the aromatic ring more susceptible to electrophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water. The nitro group could potentially make it somewhat acidic .

Scientific Research Applications

Anticancer Applications

Compounds containing the 1,2,4-triazole and pyridine moieties have been evaluated for their anticancer properties. For instance, a novel sulfur heterocyclic thiophene derivative with 1,2,3-triazole and pyridine segments showed promising results as a human topoisomerase IIα inhibiting agent, exhibiting significant cytotoxicity against various cancer cell lines. This highlights the potential therapeutic applications of such compounds in cancer treatment (Murugavel et al., 2019).

Fluorescent Sensing

Another area of application is in the development of fluorescent sensors. A study reported the creation of a water-soluble fluorescent probe based on a pyridine-pyridone scaffold, capable of detecting Zn2+ ions through a chelation enhanced fluorescence effect. This kind of research indicates the utility of these compounds in biochemical sensing and imaging, contributing to advancements in chemical biology and diagnostics (Hagimori et al., 2011).

Modification for Reduced Toxicity

Research focused on modifying similar compounds to reduce toxicity while retaining therapeutic effects exemplifies the continuous effort to improve pharmacological profiles. For example, the replacement of the acetamide group in certain inhibitors with an alkylurea moiety resulted in compounds with potent antiproliferative activities and reduced acute oral toxicity, suggesting their potential as safer anticancer agents (Wang et al., 2015).

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target it interacts with. The presence of multiple aromatic rings could allow it to interact with various biological targets through pi stacking interactions .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties. If it shows promising biological activity, it could be studied further as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in synthetic chemistry .

properties

IUPAC Name

3-[4-(4-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3S/c1-29-19-10-8-17(9-11-19)25-20(16-3-2-12-22-13-16)23-24-21(25)30-14-15-4-6-18(7-5-15)26(27)28/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQMZRHRTUBSJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(4-methoxyphenyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.